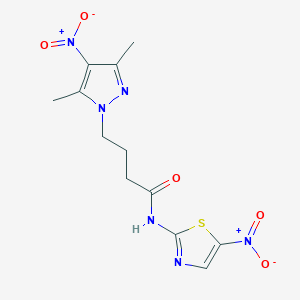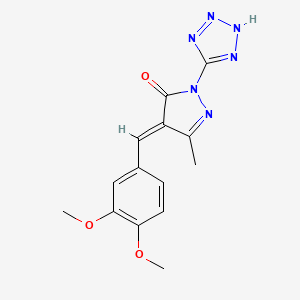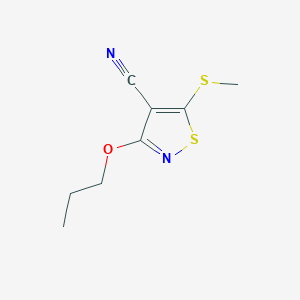
NoName
描述
Xenium is a novel synthetic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes a central carbon atom bonded to two nitrogen atoms and two oxygen atoms. This compound has garnered interest due to its potential reactivity and stability under various conditions.
科学研究应用
Xenium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique reactivity.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Xenium can be synthesized through a multi-step process involving the following key steps:
Formation of the Central Carbon-Nitrogen Bond: The initial step involves the reaction of a carbon-containing precursor with a nitrogen source under high temperature and pressure conditions.
Addition of Oxygen Atoms: The intermediate product is then subjected to an oxidation reaction using a strong oxidizing agent such as potassium permanganate or hydrogen peroxide.
Purification: The final product is purified through recrystallization or chromatography to obtain pure Xenium.
Industrial Production Methods
In an industrial setting, Xenium can be produced using a continuous flow reactor, which allows for precise control of reaction conditions and efficient scaling up of the production process. The use of catalysts such as platinum or palladium can enhance the reaction efficiency and yield.
化学反应分析
Types of Reactions
Xenium undergoes various types of chemical reactions, including:
Oxidation: Xenium can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Xenium can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and ozone.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.
Substitution: Halogens, alkyl halides, and nucleophiles such as hydroxide or cyanide ions.
Major Products
Oxidation: Higher oxidation state compounds such as Xenium dioxide.
Reduction: Reduced forms such as Xenium hydride.
Substitution: Various substituted derivatives depending on the substituent used.
作用机制
Xenium exerts its effects through various molecular mechanisms, including:
Binding to Enzymes: Xenium can bind to the active sites of enzymes, inhibiting their activity.
Interaction with Cellular Pathways: It can modulate cellular signaling pathways, leading to changes in cellular functions.
Reactive Intermediates: Xenium can form reactive intermediates that interact with biomolecules, leading to various biological effects.
相似化合物的比较
Xenium can be compared with other similar compounds such as:
Nitrogen Oxides: Similar in structure but differ in reactivity and stability.
Organic Peroxides: Share some oxidative properties but have different applications.
Amines: Contain nitrogen atoms but differ in their overall molecular structure and reactivity.
Xenium stands out due to its unique combination of nitrogen and oxygen atoms bonded to a central carbon atom, which imparts distinct chemical and physical properties.
属性
IUPAC Name |
N-[bis(dimethylamino)-diphenoxyphosphinothioylimino-λ5-phosphanyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2P2S/c1-20(2)25(21(3)4,22(5)6)19-26(27,23-17-13-9-7-10-14-17)24-18-15-11-8-12-16-18/h7-16H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLYCCMUTQNGHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=NP(=S)(OC1=CC=CC=C1)OC2=CC=CC=C2)(N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2P2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the compound referred to as "NoName" interact with its target, and what are the downstream effects?
A1: The interaction and downstream effects of "this compound" vary greatly depending on the research context. For example, one study investigates a novel high-affinity α7 neuronal nicotinic receptor agonist, -2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane, assigned the internal identifier "A-585539". [, ] This compound exhibits high affinity for the α7 nicotinic acetylcholine receptor, particularly in regions of the brain associated with cognitive function. [] Binding of this agonist potentially modulates neuronal excitability, neurotransmitter release, and intracellular signaling pathways, ultimately influencing cognitive processes. []
Q2: Is there any information available regarding the structural characterization of "this compound", such as its molecular formula, weight, and spectroscopic data?
A2: Unfortunately, the provided research papers do not consistently disclose the structural characterization of compounds labeled as "this compound." For precise details regarding molecular formula, weight, or spectroscopic data, it is essential to refer to specific research articles where the compound's identity is disclosed.
Q3: How does the performance and application of "this compound" vary under different conditions?
A3: Information regarding the material compatibility and stability of "this compound" under various conditions is limited in the provided research. In the context of the Cassia mimosoides essential oil study, the phthalide content remained relatively stable during storage at 4°C but increased after one week at 25°C. [] This suggests that temperature influences the stability of this specific "this compound" (phthalides).
Q4: Are there any studies investigating the catalytic properties of "this compound"?
A4: None of the provided research papers explore the catalytic properties of "this compound." The focus primarily lies in biological activity, material characterization, and computational modeling.
Q5: Have any computational chemistry and modeling studies been conducted on "this compound"?
A5: Yes, some studies utilize computational approaches. One study used quantum mechanical simulations and theoretical computations to design SiCH films with specific dielectric properties, aiming for low-k cap layers in integrated circuits. [] These simulations predicted low porosity and a low dielectric constant, indicating the potential for these films as barrier layers in microelectronics. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-amino-4-(4-fluorophenyl)-7-(2-furyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B4313507.png)
![N-{4-[5-amino-6-cyano-4-(4-fluorophenyl)-1,1-dioxido-2,3,4,7-tetrahydrothieno[3,2-b]pyridin-7-yl]phenyl}acetamide](/img/structure/B4313517.png)

![5-AMINO-4-(4-FLUOROPHENYL)-7-(3-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE](/img/structure/B4313525.png)

![(2-BROMOPHENYL){4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B4313532.png)

![ethyl 5-amino-6-cyano-2-methyl-7-(thiophen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B4313553.png)
![1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B4313574.png)
![METHYL 2-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]-3-(BENZYLSULFANYL)PROPANOATE](/img/structure/B4313581.png)
![DIMETHYL [(3-METHYL-2-QUINOXALINYL)METHYL]PHOSPHONATE](/img/structure/B4313584.png)
![N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B4313588.png)

![5-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4313606.png)
